4-chloro-3-[(3-chloropyridin-2-yl)-(2-hydroxyethyl)amino]-N-[3-(methylcarbamoyl)-4-(2-methylpropoxy)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25666693-Compound-77: is a small molecular drug primarily indicated for cancer-related pain . . This compound is significant in the field of pain management, particularly for patients suffering from severe pain due to cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID25666693-Compound-77 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and patented, ensuring the compound’s efficacy and safety .
Industrial Production Methods: Industrial production of PMID25666693-Compound-77 follows stringent guidelines to maintain high purity and yield. The process typically involves large-scale synthesis using optimized reaction conditions, purification steps, and quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: PMID25666693-Compound-77 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, PMID25666693-Compound-77 is used as a model compound to study the behavior of TRPV1 antagonists and their interactions with other molecules .
Biology: In biology, this compound is used to investigate the role of TRPV1 in various physiological processes, including pain perception, inflammation, and thermoregulation .
Medicine: In medicine, PMID25666693-Compound-77 is being explored for its potential to alleviate cancer-related pain and other types of chronic pain. Clinical trials are ongoing to evaluate its efficacy and safety in different patient populations .
Industry: In the pharmaceutical industry, this compound is used in the development of new pain management therapies and as a reference standard in quality control processes .
Mechanism of Action
PMID25666693-Compound-77 exerts its effects by antagonizing the transient receptor potential cation channel V1 (TRPV1). This receptor is involved in the detection of noxious chemical and thermal stimuli. By blocking TRPV1, the compound reduces the influx of calcium ions, thereby decreasing the sensation of pain . The molecular targets and pathways involved include the phosphatidylinositol second messenger system and protein kinase C isozymes .
Comparison with Similar Compounds
Capsaicin: An agonist of TRPV1, used for pain relief in topical formulations.
CNTX-4975: A TRPV1 antagonist in clinical trials for pain management.
GRC-15300: Another TRPV1 antagonist being studied for its analgesic properties.
Uniqueness: PMID25666693-Compound-77 is unique due to its specific antagonistic action on TRPV1, making it a promising candidate for managing cancer-related pain. Unlike capsaicin, which activates TRPV1, PMID25666693-Compound-77 blocks the receptor, providing a different mechanism of pain relief .
Properties
Molecular Formula |
C26H28Cl2N4O4 |
---|---|
Molecular Weight |
531.4 g/mol |
IUPAC Name |
4-chloro-3-[(3-chloropyridin-2-yl)-(2-hydroxyethyl)amino]-N-[3-(methylcarbamoyl)-4-(2-methylpropoxy)phenyl]benzamide |
InChI |
InChI=1S/C26H28Cl2N4O4/c1-16(2)15-36-23-9-7-18(14-19(23)26(35)29-3)31-25(34)17-6-8-20(27)22(13-17)32(11-12-33)24-21(28)5-4-10-30-24/h4-10,13-14,16,33H,11-12,15H2,1-3H3,(H,29,35)(H,31,34) |
InChI Key |
VOVIFBICMYYQQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)N(CCO)C3=C(C=CC=N3)Cl)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.